2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone
Overview
Description
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperazine ring and a thienyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone typically involves the reaction of 2-thienyl ketone with 2-(2-hydroxyethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The piperazine ring and thienyl group allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-furyl)-1-propanone: Similar structure but with a furan ring instead of a thienyl group.
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-phenyl)-1-propanone: Contains a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can result in different reactivity and binding affinities, which are valuable in research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-thiophen-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11(13(17)12-3-2-10-18-12)15-6-4-14(5-7-15)8-9-16/h2-3,10-11,16H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSBFOKLXSIILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656475 | |
Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4506-87-0 | |
Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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